molecular formula C13H8F3NO3 B3046629 3-(4-Trifluoromethoxyphenyl)isonicotinic acid CAS No. 1261783-07-6

3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Cat. No.: B3046629
CAS No.: 1261783-07-6
M. Wt: 283.20
InChI Key: JDRYLAIURDJPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Trifluoromethoxyphenyl)isonicotinic acid” is an organic compound with the CAS Number: 1261783-07-6 . It has a molecular weight of 283.21 and its IUPAC name is 3-[4-(trifluoromethoxy)phenyl]isonicotinic acid . The compound is a derivative of isonicotinic acid , which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H, (H,18,19) . This indicates the compound’s molecular structure and the arrangement of atoms.


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C13H8F3NO3 . It has a complexity of 340, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 59.4, and the heavy atom count is 20 .

Scientific Research Applications

1. Molecular Topologies in Coordination Chemistry

3-(4-Trifluoromethoxyphenyl)isonicotinic acid, through its variant isonicotinic acid, has been utilized in constructing molecular topologies within coordination chemistry. For example, in the formation of homometallic molecular squares and heterometallic squares, isonicotinic acid acts as a ligand, aiding in the creation of intricate molecular structures. These structures are significant in studying molecular interactions and could have potential applications in materials science (Teo et al., 2004).

2. Synthesis of Semiconductor Materials

Isonicotinic acid, a related compound to this compound, has been employed in synthesizing unsymmetrical porphyrins. These compounds, characterized by various spectroscopic techniques, have shown potential as semiconductor materials. The influence of different substituents on their spectral properties underscores their versatility and potential in semiconductor research (Wang, Li, & Wang, 2021).

3. Fluorescence Probing in Coordination Networks

The isonicotinic acid complexes have garnered interest for their potential applications in fluorescence probing. These complexes can form multi-dimensional metal–organic coordination networks, which are useful in studies involving microsecond diffusion and dynamics of membranes. Such applications are critical in the fields of biochemistry and materials science (Yuan & Liu, 2005).

4. Development of Coordination Frameworks

The use of isonicotinic acid analogues has led to the formation of new complexes with zinc(II) and cadmium(II). These complexes form three-dimensional frameworks through hydrogen bonding and exhibit structural differences when compared to those with isonicotinic acid itself. Such studies are significant for understanding the diversity and potential of coordination compounds in various applications (Bu et al., 2005).

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRYLAIURDJPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688243
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261783-07-6
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Trifluoromethoxyphenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Trifluoromethoxyphenyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Trifluoromethoxyphenyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Trifluoromethoxyphenyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Trifluoromethoxyphenyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.